molecular formula C21H19FN6O3S B2873563 N-(3,4-dimethoxyphenyl)-2-((3-(4-fluorobenzyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)thio)acetamide CAS No. 863457-83-4

N-(3,4-dimethoxyphenyl)-2-((3-(4-fluorobenzyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)thio)acetamide

Cat. No.: B2873563
CAS No.: 863457-83-4
M. Wt: 454.48
InChI Key: WNJXWKUCMRTXIC-UHFFFAOYSA-N
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Description

N-(3,4-dimethoxyphenyl)-2-((3-(4-fluorobenzyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)thio)acetamide is a heterocyclic compound featuring a triazolo[4,5-d]pyrimidine core modified with a 4-fluorobenzyl group at position 3 and a thioacetamide-linked 3,4-dimethoxyphenyl moiety at position 5.

Properties

IUPAC Name

N-(3,4-dimethoxyphenyl)-2-[3-[(4-fluorophenyl)methyl]triazolo[4,5-d]pyrimidin-7-yl]sulfanylacetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H19FN6O3S/c1-30-16-8-7-15(9-17(16)31-2)25-18(29)11-32-21-19-20(23-12-24-21)28(27-26-19)10-13-3-5-14(22)6-4-13/h3-9,12H,10-11H2,1-2H3,(H,25,29)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WNJXWKUCMRTXIC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)NC(=O)CSC2=NC=NC3=C2N=NN3CC4=CC=C(C=C4)F)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H19FN6O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

454.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

N-(3,4-dimethoxyphenyl)-2-((3-(4-fluorobenzyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)thio)acetamide is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article reviews its synthesis, biological evaluation, and mechanisms of action based on diverse research findings.

  • Chemical Formula : C21_{21}H19_{19}FN6_6O3_3S
  • Molecular Weight : 454.5 g/mol
  • CAS Number : 863457-83-4

Synthesis

The synthesis of this compound typically involves the coupling of a 3,4-dimethoxyphenyl moiety with a triazolopyrimidine derivative through thioacetamide linkage. The synthetic route often employs standard organic reactions such as nucleophilic substitutions and condensation reactions under controlled conditions to ensure high yield and purity.

Antitumor Activity

Recent studies have highlighted the antitumor potential of compounds with similar structural motifs. For instance, derivatives containing the [1,2,4]triazolo[1,5-a]pyrimidine scaffold have shown significant inhibition of tubulin polymerization, which is critical for cancer cell proliferation. Research indicates that compounds with the 3′,4′-dimethoxyphenyl ring exhibit enhanced cytotoxicity against various cancer cell lines such as HeLa and A549 cells at micromolar concentrations .

The proposed mechanism for the biological activity of this compound involves:

  • Inhibition of Tubulin Polymerization : Similar compounds have been shown to disrupt microtubule dynamics by inhibiting tubulin polymerization, leading to cell cycle arrest and apoptosis in cancer cells .
  • Induction of Apoptosis : Studies suggest that this compound may promote apoptosis through the activation of caspases and alteration of mitochondrial membrane potential .

Antimicrobial Activity

Compounds in the same class have also demonstrated antimicrobial properties. The presence of the thioacetamide group is believed to enhance interaction with bacterial enzymes or membranes, leading to increased antibacterial efficacy against pathogens such as Staphylococcus aureus .

Case Studies

  • In Vitro Studies : In vitro assays using human cancer cell lines (e.g., MCF-7 and Bel-7402) have shown that derivatives of this compound can inhibit cell proliferation significantly compared to control groups. Concentrations ranging from 1 to 10 µM were effective in reducing cell viability by over 50% in some cases .
  • Structure-Activity Relationship (SAR) : Investigations into SAR revealed that modifications on the phenyl ring (such as fluorination or methoxylation) can significantly influence biological activity. For example, adding electron-withdrawing groups has been associated with increased potency against certain cancer types .

Data Summary Table

PropertyValue
Chemical FormulaC21_{21}H19_{19}FN6_6O3_3S
Molecular Weight454.5 g/mol
CAS Number863457-83-4
Antitumor ActivityEffective against HeLa and A549 cells at µM levels
Antimicrobial ActivityActive against Staphylococcus aureus
Mechanism of ActionInhibition of tubulin polymerization; induction of apoptosis

Comparison with Similar Compounds

Key Observations :

  • The 4-fluorobenzyl group in the target compound mirrors fluorinated substituents in pesticidal (e.g., flumetsulam, ) and medicinal agents (), suggesting improved membrane permeability compared to non-fluorinated analogs.

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